molecular formula C10H18O2 B3049053 2-(Cyclohexyloxy)tetrahydrofuran CAS No. 1918-61-2

2-(Cyclohexyloxy)tetrahydrofuran

Cat. No.: B3049053
CAS No.: 1918-61-2
M. Wt: 170.25 g/mol
InChI Key: RZSFYKFIIXFVDT-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)tetrahydrofuran is a chemical compound with the molecular formula C10H18O2 . It is a derivative of tetrahydrofuran (THF), an organic compound classified as a heterocyclic compound, specifically a cyclic ether .


Synthesis Analysis

The synthesis of substituted tetrahydrofurans, like this compound, has been a popular target for synthetic chemists due to the challenges associated with the synthesis of substituted heterocycles . The synthesis often involves nucleophilic substitutions, [3+2]-cycloadditions, oxidative cyclizations, and the ring opening of bicyclic oxanorbornenes .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 Carbon atoms, 18 Hydrogen atoms, and 2 Oxygen atoms . It is a derivative of tetrahydrofuran, which has a molecular shape of an envelope .


Chemical Reactions Analysis

The chemical reactions involving tetrahydrofuran derivatives like this compound are diverse. They include oxidative cyclizations, [3+2]-cycloadditions, and the fragmentation of bicyclic ring systems . These reactions often lead to the formation of complex structures, including those found in natural and non-natural targets .

Scientific Research Applications

Catalytic Reactions

2-(Cyclohexyloxy)tetrahydrofuran is involved in various catalytic reactions. For example, in palladium-catalyzed cyclization, it forms complex molecular structures like 2-anilinohydroisoindoline-1,3-diones (Yoon & Cho, 2015). This demonstrates its utility in forming intricate organic compounds.

Synthesis of Chiral Nucleoside Analogues

It plays a role in the synthesis of chiral nucleoside analogues. The cyclohexyloxy moiety in these molecules contributes to forming a diverse range of biologically active compounds (He, Liu, Zhang, & Chen, 2005).

Stereochemical Control in Organic Synthesis

The compound is significant in controlling stereochemistry in organic synthesis. For example, it's involved in the condensations of various cyclohexanones, impacting the stereochemistry of resulting products (Paquette, Stepanian, Mallavadhani, Cutarelli, Lowinger, & Klemeyer, 1996).

Synthesis of Biologically Active Molecules

It is used in the synthesis of tetrahydrofurans, a common element in many biologically active molecules. This synthesis plays a crucial role in developing pharmaceuticals and other organic compounds (Grandjean & Nicewicz, 2013).

Kinetic Studies in Organic Chemistry

This compound is also used in kinetic studies to understand reaction mechanisms in organic chemistry. For instance, its reaction with the cumyloxyl radical has been studied to understand hydrogen abstraction reactions (Bietti, Martella, & Salamone, 2011).

Gas Hydrate Formation

In the field of gas hydrates, this compound is utilized to study the phase equilibrium and kinetics of gas hydrates, particularly involving CO2 and H2 in the presence of tetrahydrofuran and cyclohexane (Zhong, Wang, Lu, Wang, & Wang, 2016).

Electrochemical Reduction Studies

It's used in electrochemistry, especially in studies involving the electrochemical reduction of organic compounds in tetrahydrofuran (Fietkau, Paddon, Bhatti, Donohoe, & Compton, 2006).

Properties

IUPAC Name

2-cyclohexyloxyoxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSFYKFIIXFVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472086
Record name 2-(cyclohexyloxy)tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1918-61-2
Record name 2-(cyclohexyloxy)tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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